2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide is a synthetic compound with potential pharmaceutical applications. Its chemical structure incorporates a thiazole ring, acetamide groups, and a cyclohexylcarbamoyl moiety, suggesting it may interact with biological targets effectively. The compound is cataloged under CAS Number 941891-79-8 and has a molecular formula of CHNOS, with a molecular weight of 446.6 g/mol.
This compound appears to be primarily synthesized for research purposes and is not intended for therapeutic use in humans or animals. The structural characteristics imply that it could be explored for various biological activities, although specific studies on its efficacy or safety are currently lacking.
The compound can be classified as an organic thiazole derivative with amide functionalities, placing it within the realm of medicinal chemistry. Its structural components suggest potential roles in drug discovery and development.
While specific synthesis pathways for 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide are not detailed in the available literature, the synthesis can be inferred based on its functional groups. Typically, compounds of this nature are synthesized through multi-step organic reactions involving:
The synthesis would require careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry would be essential for confirming the structure.
The molecular structure features several key elements:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 446.6 g/mol |
InChI Key | CEXDDFMAQAFYCT-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCC3 |
Reactions involving thiazole derivatives often require specific conditions to avoid degradation or unwanted side reactions. Analytical methods such as high-performance liquid chromatography would be useful for monitoring reaction progress.
Currently, there is no detailed information available regarding the mechanism of action for 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide. Further studies would be necessary to elucidate how this compound interacts at a molecular level with biological systems.
The presence of multiple functional groups indicates that the compound may exhibit diverse chemical reactivity patterns typical of thiazole derivatives and amides.
This compound may find applications in scientific research, particularly in:
Future research should focus on synthesizing this compound in sufficient quantities to conduct biological assays and explore its pharmacological potential.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: